molecular formula C9H11N3 B8748699 6-Ethyl-2-methylimidazo[1,2-b]pyridazine CAS No. 570416-03-4

6-Ethyl-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B8748699
CAS No.: 570416-03-4
M. Wt: 161.20 g/mol
InChI Key: AGJIWOFUHQGLLF-UHFFFAOYSA-N
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Description

6-Ethyl-2-methylimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

570416-03-4

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

6-ethyl-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C9H11N3/c1-3-8-4-5-9-10-7(2)6-12(9)11-8/h4-6H,3H2,1-2H3

InChI Key

AGJIWOFUHQGLLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=C(N=C2C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-2-methylimidazo[1,2-b]pyridazine (5.00 g, 29.8 mmol) and [1,3-bis(diphenylphosphino)propane]nickel(II) dichloride (0.08 g, 0.15 mmol) were suspended in dry ether (40 ml)-dry THF (20 ml), and a solution of ethylmagnesium bromide in ether (3 M, 15 ml, 45 mmol) was added dropwise thereto with stirring under ice-cooling over 5 minutes (internal temperature 10° C. or less). The temperature of the reaction solution was increased to room temperature, and the mixture was stirred at the same temperature for 2 hours and under reflux with heating for 3 hours. The reaction solution was left to cool to room temperature under stirring, and water (30 ml) was added little by little. Further, the pH of reaction mixture was adjusted to about 5 to 6 with concentrated hydrochloric acid under stirring at room temperature. The organic layer and the aqueous layer were separated from each other, and the aqueous layer was extracted with ethyl acetate (70 ml×2). The organic layers were combined and washed with water (250 ml×3). The organic layer was dried over magnesium sulfate and concentrated, and the residues were purified by silica gel column chromatography (chloroform:ethyl acetate=2:1→1:1), and the resulting crude oil was further purified by silica gel column chromatography (ethyl acetate), and the title compound was obtained as pale red oil. The yield was 1.32 g (27.4%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
0.08 g
Type
catalyst
Reaction Step Six

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